

Spectroscopic and Synthetic Profile of 3,5-Difluorobenzamidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Difluoro-benzamidine

Cat. No.: B1306899

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 3,5-Difluorobenzamidine. Due to the limited availability of direct experimental data in public repositories, this document combines reported physical properties with predicted spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to support research and development activities where 3,5-Difluorobenzamidine is a molecule of interest, particularly in its role as an enzyme inhibitor.

Core Physicochemical Properties

3,5-Difluorobenzamidine is a fluorinated aromatic compound with the molecular formula $C_7H_6F_2N_2$.^[1] Its chemical structure and key identifiers are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ F ₂ N ₂	[1]
Molecular Weight	156.13 g/mol	[1]
Exact Mass	156.04990452 Da	[1]
IUPAC Name	3,5-difluorobenzene carboximidamide	[1]
CAS Number	582307-06-0	[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-Difluorobenzamidine. These predictions are derived from the analysis of similar compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.4	broad singlet	2H	-NH ₂
~9.2	broad singlet	2H	-NH ₂
~7.6 - 7.8	m	2H	Aromatic H (ortho to -C(NH)NH ₂)
~7.3 - 7.5	m	1H	Aromatic H (para to -C(NH)NH ₂)

Note: The protons of the amidine group (-C(NH)NH₂) are expected to be broad and may exchange with deuterium in solvents like D₂O. The chemical shifts of the aromatic protons are

estimated based on data for compounds like 3,5-difluorobenzonitrile and 3,5-difluorobenzoic acid.[2][3]

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~165	-C(NH)NH ₂
~162 (d, $J \approx 245$ Hz)	Aromatic C-F
~135 (t, $J \approx 30$ Hz)	Aromatic C-C(NH)NH ₂
~110 (d, $J \approx 25$ Hz)	Aromatic C-H (ortho)
~105 (t, $J \approx 25$ Hz)	Aromatic C-H (para)

Note: The chemical shifts and coupling constants are estimations based on known ¹³C NMR data for fluorinated benzene derivatives and benzamidine analogs.[4][5][6]

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity
~ -108 to -112	t

Note: The chemical shift for ¹⁹F in a 1,3,5-trisubstituted aromatic ring is expected in this range. The multiplicity would be a triplet due to coupling with the two meta-protons.[7][8][9]

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Strong, Broad	N-H stretching (amidine)
3100 - 3200	Medium	Aromatic C-H stretching
~1650	Strong	C=N stretching (amidine)
~1600, ~1450	Medium-Strong	Aromatic C=C stretching
1100 - 1300	Strong	C-F stretching
800 - 900	Strong	Aromatic C-H out-of-plane bending

Note: These predicted absorption bands are based on typical frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) Data (Predicted)

m/z	Interpretation
156.05	[M] ⁺ (Molecular ion)
140	[M - NH ₂] ⁺
113	[M - C(NH)NH ₂] ⁺

Note: The fragmentation pattern is predicted based on the structure of 3,5-Difluorobenzamidine. The exact mass of the molecular ion is reported in PubChem.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 3,5-Difluorobenzamidine.

Synthesis of 3,5-Difluorobenzamidine via the Pinner Reaction

This protocol is based on the classical Pinner synthesis of amidines from nitriles.

Step 1: Formation of the Imidate Hydrochloride

- Dry, anhydrous hydrogen chloride (HCl) gas is bubbled through a solution of 3,5-difluorobenzonitrile (1 equivalent) in anhydrous ethanol (approx. 10 mL per gram of nitrile) at 0 °C.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours.
- The solvent is removed under reduced pressure to yield the crude ethyl 3,5-difluorobenzimidate hydrochloride as a solid.

Step 2: Ammonolysis to form the Amidine Hydrochloride

- The crude imidate hydrochloride is dissolved in anhydrous ethanol.
- The solution is cooled to 0 °C, and anhydrous ammonia (NH₃) gas is bubbled through the solution for 1-2 hours.
- The reaction vessel is sealed and stirred at room temperature for 24-48 hours.
- The solvent and excess ammonia are removed under reduced pressure.
- The resulting solid is triturated with diethyl ether, filtered, and dried to yield 3,5-Difluorobenzamidine hydrochloride.

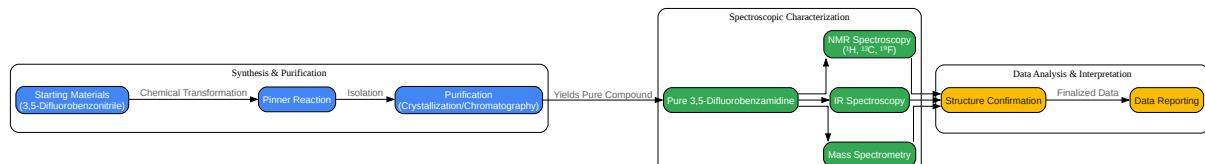
Step 3: Neutralization to 3,5-Difluorobenzamidine (Free Base)

- The amidine hydrochloride is dissolved in a minimum amount of water.
- The solution is cooled in an ice bath, and a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) is added dropwise until the pH is neutral to slightly basic.
- The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3,5-Difluorobenzamidine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of 3,5-Difluorobenzamidine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- ¹H NMR: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.
- ¹⁹F NMR: A ¹⁹F NMR spectrum is acquired, typically with proton decoupling.


Infrared (IR) Spectroscopy

- A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer.
- The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- The mass spectrum is acquired in positive ion mode.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis of 3,5-Difluorobenzamidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Difluoro-benzamidine | C7H6F2N2 | CID 3690768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]
- 3. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR spectrum [chemicalbook.com]
- 4. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. nmrs.io [nmrs.io]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3,5-Difluorobenzamidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306899#spectroscopic-data-of-3-5-difluorobenzamidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com